molecular formula C25H21Cl2FN2O4 B12457786 2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B12457786
M. Wt: 503.3 g/mol
InChI Key: CQZUOIWJXGNEFU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, oxo, and isoindolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the butanone intermediate: This step involves the reaction of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl chloride with an appropriate base to form the butanone intermediate.

    Coupling with isoindoline: The butanone intermediate is then coupled with isoindoline-1,3-dione under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-chloro-4’-nitrobenzanilide
  • 4-chloro-2-nitrophenyl isocyanate
  • 2-chloro-4’-fluorochalcone

Uniqueness

2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H21Cl2FN2O4

Molecular Weight

503.3 g/mol

IUPAC Name

2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide

InChI

InChI=1S/C25H21Cl2FN2O4/c26-14-13-21(22(31)15-9-11-16(28)12-10-15)29(25(34)19-7-3-4-8-20(19)27)30-23(32)17-5-1-2-6-18(17)24(30)33/h1-4,7-12,17-18,21H,5-6,13-14H2

InChI Key

CQZUOIWJXGNEFU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)N(C(CCCl)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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